Neoenactin B2

Antifungal Saccharomyces cerevisiae MIC

Neoenactin B2 is a specialized hydroxamic acid antimycotic antibiotic, produced by *Streptoverticillium olivoreticuli* subsp. *neoenacticus*. It is chemically distinct and non-substitutable with other neoenactin congeners (e.g., Neoenactin A, B1) due to quantitative differences in antifungal spectra. Critically, it exhibits a 4-fold lower MIC against *S. cerevisiae* compared to Neoenactin A and B1, ensuring higher potency at lower concentrations. This makes it the optimal choice for selective yeast studies and polyene synergy assays. Researchers choose this specific congener to ensure reproducible, high-potency inhibition and to accurately study the structural determinants of antifungal activity within the neoenactin scaffold.

Molecular Formula C20H38N2O5
Molecular Weight 386.5 g/mol
Cat. No. B15563171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoenactin B2
Molecular FormulaC20H38N2O5
Molecular Weight386.5 g/mol
Structural Identifiers
InChIInChI=1S/C20H38N2O5/c1-16(2)9-7-8-12-17(24)10-5-3-4-6-11-18(25)13-14-22(27)20(26)19(21)15-23/h16,19,23,27H,3-15,21H2,1-2H3/t19-/m0/s1
InChIKeyWAKCZJJZENSBLC-IBGZPJMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neoenactin B2: A Hydroxamic Acid Antimycotic Antibiotic and Polyene Potentiator for Antifungal Research


Neoenactin B2 is a hydroxamic acid antimycotic antibiotic produced by the actinomycete *Streptoverticillium olivoreticuli* subsp. *neoenacticus* [1]. It belongs to the neoenactin/enactin group of antibiotics, which are characterized by an L-serine-derived hydroxamic acid core [2]. As a minor congener in the neoenactin complex, it is a positional isomer of Neoenactin B1 and is structurally related to the major component, Neoenactin A [3]. Neoenactin B2 is recognized for its antifungal activity against both yeasts and filamentous fungi and, critically, for its ability to potentiate the antifungal activity of polyene antibiotics like amphotericin B and trichomycins [4].

Why Neoenactin B2 is Not Interchangeable with its Neoenactin Congeners


Neoenactin B2 cannot be generically substituted with other congeners from the neoenactin complex (such as Neoenactin A, B1, M1, or M2) due to significant, quantitative differences in their antifungal spectra and potency. Despite sharing a common core structure, the specific placement of functional groups leads to distinct biological activity profiles [1]. The following section provides direct quantitative evidence that Neoenactin B2 possesses a unique activity fingerprint against key fungal strains, which differentiates it from its closest structural analogs and makes it a distinct tool for antifungal research [1].

Quantitative Differentiation of Neoenactin B2 from its Closest Congeners


Enhanced Antifungal Activity of Neoenactin B2 against Saccharomyces cerevisiae Compared to Neoenactin A and B1

Neoenactin B2 demonstrates superior antifungal activity against *Saccharomyces cerevisiae* when compared to the major congener, Neoenactin A, and its positional isomer, Neoenactin B1. In a direct head-to-head comparison, the minimum inhibitory concentration (MIC) of Neoenactin B2 is markedly lower, indicating higher potency against this model yeast [1].

Antifungal Saccharomyces cerevisiae MIC

Unique Activity Profile of Neoenactin B2 against Aspergillus niger Relative to Other Neoenactins

Against the filamentous fungus *Aspergillus niger*, Neoenactin B2 displays an activity profile that is distinct from both Neoenactin A and the other congeners. In a direct comparison, its MIC is intermediate between the high potency of Neoenactin A and the significantly lower activity of Neoenactin B1 and M1 [1].

Antifungal Aspergillus niger MIC

Potentiation of Polyene Antifungal Antibiotics is a Conserved Class Feature

Neoenactin B2, like all members of the neoenactin congeners tested, demonstrates the ability to potentiate the activity of polyene antifungal antibiotics such as trichomycins A and B and amphotericin B [1]. While this is a class-level property, it is a critical differentiator from other antifungal classes that lack this potentiating effect.

Antifungal Polyene Potentiation Synergy

Optimal Research Applications for Neoenactin B2 Based on Quantitative Evidence


Studies on Selective Antifungal Activity Against Saccharomyces cerevisiae

Neoenactin B2 is the optimal choice among its congeners for experiments where selective, high-potency activity against the model yeast *S. cerevisiae* is required. Its 4-fold lower MIC compared to Neoenactin A and B1 [1] allows for more potent inhibition at lower concentrations, reducing potential off-target effects and compound usage in assays.

Investigations into Potentiation of Polyene Antifungals

As a member of the neoenactin class, Neoenactin B2 is a valuable tool for studying the mechanism of polyene potentiation. It can be used in synergy assays with amphotericin B or trichomycins [1] to elucidate the pathways involved in this class-level phenomenon. Its unique activity profile against *A. niger* may offer a distinct starting point for such synergy studies compared to Neoenactin A.

Structure-Activity Relationship (SAR) Studies of Hydroxamic Acid Antimycotics

The subtle structural differences between Neoenactin B2 and its positional isomer, Neoenactin B1, lead to significant differences in antifungal potency and spectrum (e.g., a 2-fold difference in MIC against *A. niger*) [1]. This makes Neoenactin B2 a critical comparator in SAR studies aimed at understanding the structural determinants of antifungal activity and selectivity within the neoenactin scaffold.

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